![molecular formula C9H7F2N3S B4687471 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4687471.png)
4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is a thiol derivative of triazole and is widely used in biochemical and physiological studies.
Mechanism of Action
The compound binds to the ATP-binding site of Hsp90 and inhibits its ATPase activity. This results in the destabilization of the client proteins and leads to their degradation via the proteasome pathway. The inhibition of Hsp90 by 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to induce the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The compound has been shown to induce the degradation of various client proteins of Hsp90, leading to the inhibition of cancer cell growth. It has also been shown to induce apoptosis in cancer cells and has, therefore, been considered as a potential anticancer agent. The compound has also been shown to induce the degradation of mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, leading to the restoration of its function in cystic fibrosis patients.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency and specificity towards Hsp90. The compound has been extensively studied and has been shown to have a low toxicity profile. The limitations of using the compound include its low solubility in water, which can limit its application in certain experiments. The compound can also be unstable in certain solvents, which can lead to the formation of impurities.
Future Directions
The future directions for the use of 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol include its further optimization as an anticancer agent. The compound can be used in combination with other chemotherapeutic agents to improve its efficacy. The compound can also be used in the study of the role of Hsp90 in various cellular processes, such as protein folding and degradation. The compound can also be used in the study of other chaperone proteins and their role in various diseases.
Scientific Research Applications
The compound has been extensively used in scientific research as a potent inhibitor of the enzyme Hsp90. Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins. Inhibition of Hsp90 has been shown to induce apoptosis in cancer cells and is, therefore, a promising target for cancer therapy. 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has also been used as a tool compound in the study of the role of Hsp90 in the regulation of various cellular processes.
properties
IUPAC Name |
4-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3S/c1-5-12-13-9(15)14(5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYILMGMKXSQNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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